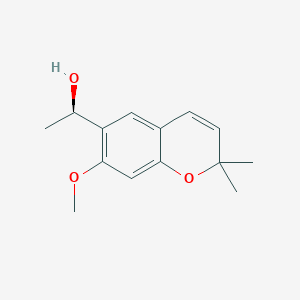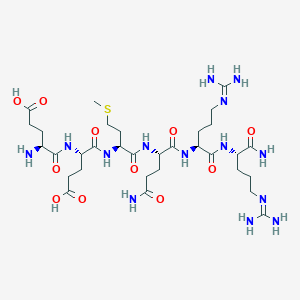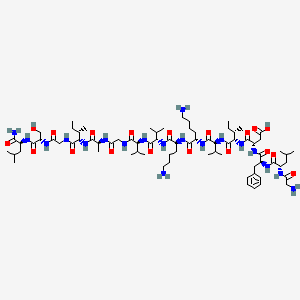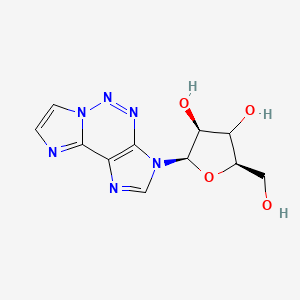
2-Aza-|A-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aza-|A-adenosine is a synthetic nucleoside analog that has garnered significant interest due to its unique chemical properties and potential applications in various scientific fields. This compound is structurally similar to adenosine but features an additional nitrogen atom, which imparts distinct biochemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aza-|A-adenosine typically involves the modification of adenosine derivatives. One common method is the treatment of 1,N6-etheno-adenosine with alkali, followed by nitrosation . Another approach involves the treatment of 2-aza-1,N6-etheno-cyclic adenosine monophosphate with N-bromosuccinimide or bromine under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, followed by purification processes to ensure high purity and yield.
化学反応の分析
Types of Reactions: 2-Aza-|A-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the additional nitrogen atom, which can participate in different chemical pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated nucleoside analogs.
科学的研究の応用
2-Aza-|A-adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye due to its unique photophysical properties.
Biology: The compound is employed in studies involving nucleoside analogs and their interactions with biological macromolecules.
作用機序
The mechanism of action of 2-Aza-|A-adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the incorporation of thymidine into DNA, thereby affecting DNA synthesis and cell proliferation . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays.
類似化合物との比較
2-Aza-1,N6-etheno-adenosine: Another nucleoside analog with similar fluorescent properties.
2-Aza-1,N6-etheno-cyclic adenosine monophosphate: A cyclic derivative used in similar applications.
Uniqueness: 2-Aza-|A-adenosine stands out due to its specific structural modifications, which confer unique biochemical properties. Its ability to selectively inhibit DNA synthesis in certain cancer cell lines while exhibiting minimal effects on normal cells highlights its potential as a targeted therapeutic agent .
特性
分子式 |
C11H12N6O4 |
|---|---|
分子量 |
292.25 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12N6O4/c18-3-5-7(19)8(20)11(21-5)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-20H,3H2/t5-,7?,8+,11-/m1/s1 |
InChIキー |
KTULKJXUQUOHBI-DWVWSIQXSA-N |
異性体SMILES |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
正規SMILES |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
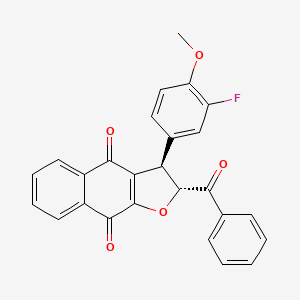
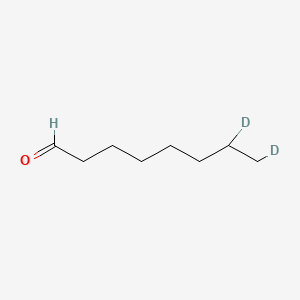
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
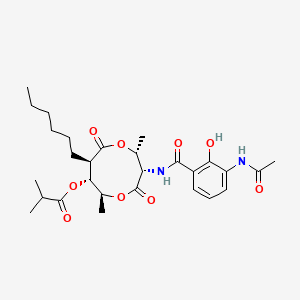
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
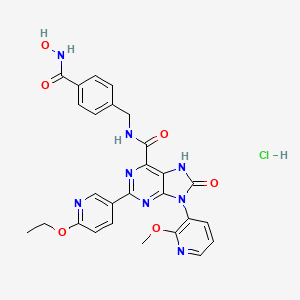
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)

